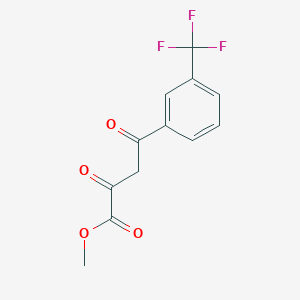

Methyl 3-trifluoromethylbenzoylpyruvate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O4 |

|---|---|

Molecular Weight |

274.19 g/mol |

IUPAC Name |

methyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate |

InChI |

InChI=1S/C12H9F3O4/c1-19-11(18)10(17)6-9(16)7-3-2-4-8(5-7)12(13,14)15/h2-5H,6H2,1H3 |

InChI Key |

XJPMUDSQYXCHOC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Methyl 3 Trifluoromethylbenzoylpyruvate

Reactions Involving the β-Keto Ester Moiety

The β-keto ester moiety in methyl 3-trifluoromethylbenzoylpyruvate is a hub of chemical reactivity, largely dictated by the presence of two carbonyl groups and an active methylene (B1212753) group. The electron-withdrawing nature of the adjacent 3-trifluoromethylbenzoyl group significantly influences the reactivity of this functionality.

Enolization and Tautomerism Studies of Fluorinated β-Keto Esters

β-Keto esters, including fluorinated variants, are known to exist as a dynamic equilibrium of keto and enol tautomers. researchgate.netmdpi.comlibretexts.org The presence of fluorine atoms can significantly impact this equilibrium. bit.edu.cn In the case of trifluoromethyl-β-diketones, which are structurally related to this compound, spectral evidence from NMR, IR, and UV-Vis spectroscopy indicates that they predominantly exist as a mixture of two chelated cis-enol forms in nonpolar solvents. capes.gov.brdaneshyari.comresearchgate.net The equilibrium generally favors the enol form that maximizes conjugation. capes.gov.brresearchgate.net

Studies on similar 1,3-dicarbonyl compounds have shown that factors like solvent polarity and the presence of additives can influence the rate of enolization. rsc.org For instance, the keto-enol equilibrium can be perturbed towards the keto form upon irradiation, with the system reverting to the equilibrium state in the absence of light. rsc.orgbeilstein-journals.org The mechanism of fluorination of β-dicarbonyl compounds proceeds through the reaction of the enol tautomer with an electrophilic fluorinating agent, highlighting the importance of understanding the factors that affect keto-enol tautomerism. rsc.org

Table 1: Tautomeric Forms of Trifluoromethyl-β-dicarbonyl Compounds

| Tautomer | Description | Factors Favoring |

| Keto Form | Contains two distinct carbonyl groups. | Increased by α-fluorine substitution which lessens intramolecular hydrogen bonding in the enol form. bit.edu.cn |

| Enol Form (a) | Conjugated system with intramolecular hydrogen bonding. Often the more stable enol form. | Maximized conjugation. capes.gov.brresearchgate.net |

| Enol Form (b) | Alternative conjugated system with intramolecular hydrogen bonding. | Specific substituent effects. |

Condensation Reactions (e.g., Mannich-type, Claisen-type transformations)

The active methylene group of the β-keto ester moiety is sufficiently acidic to be deprotonated by a base, forming an enolate that can participate in various condensation reactions.

Claisen-type Condensations: While the classic Claisen condensation involves the self-condensation of esters, mixed Claisen condensations between an ester and another carbonyl compound, such as a ketone, are also common. wikipedia.orgorganic-chemistry.org A notable transformation involves the reaction of enolizable alkyl phenyl ketones with ethyl trifluoroacetate (B77799) in the presence of sodium hydride. This reaction proceeds through a tandem process of Claisen condensation followed by a retro-Claisen C-C bond cleavage to yield trifluoromethyl ketones, rather than the expected β-diketone products. nih.govresearchgate.netacs.org This approach has proven to be a highly efficient and operationally simple method for synthesizing trifluoromethyl ketones from readily available starting materials. nih.govacs.org

Mannich-type Reactions: The enolizable nature of β-keto esters makes them suitable substrates for Mannich-type reactions, which involve the aminoalkylation of an acidic proton located on a carbon atom. These reactions are crucial for the synthesis of various nitrogen-containing compounds.

Nucleophilic Addition and Substitution Reactions at the Carbonyl Centers

The two carbonyl groups in this compound are susceptible to nucleophilic attack. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent benzoyl carbonyl, making it a prime target for nucleophiles. nih.gov

Trifluoromethyl ketones, in general, are more electrophilic than their non-fluorinated analogs and can be more reactive than aldehydes in some cases. nih.gov Nucleophilic addition of various reagents, including organometallic compounds and heteroatom nucleophiles, to the carbonyl centers leads to the formation of a wide range of products. For example, the addition of benzylboronic acid pinacol (B44631) ester to trifluoromethyl ketones has been shown to produce trifluoromethyl alcohol motifs, which are present in numerous pharmaceutically relevant molecules. nih.gov

The synthesis of trifluoromethyl ketones can be achieved through the nucleophilic trifluoromethylation of esters. beilstein-journals.orgbeilstein-journals.orgnih.gov Various reagents and protocols have been developed for this transformation, including the use of fluoroform (HCF₃) in combination with a strong base like KHMDS. beilstein-journals.orgbeilstein-journals.orgnih.gov This method has a broad substrate scope, tolerating various functional groups on aromatic esters. beilstein-journals.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be chemically robust. However, under specific reaction conditions, it can undergo transformations, providing pathways to other valuable fluorinated moieties.

Trifluoromethylthiolation and Trifluoromethoxylation Reactions on β-Keto Esters

Trifluoromethylthiolation: The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is of significant interest in medicinal chemistry. mdpi.com Electrophilic trifluoromethylthiolation of β-keto esters can be achieved using specialized reagents. nih.govsemanticscholar.org For instance, difluoro enol silyl (B83357) ethers, which can be derived from trifluoromethyl ketones, react with electrophilic trifluoromethylthiolating agents to form trifluoromethylthio-α,α-difluoroketones. nih.govacs.orgnih.gov This transformation converts a -COCF₃ functionality into a -COCF₂SCF₃ group. nih.govacs.org Asymmetric versions of this reaction have also been developed using chiral catalysts. nih.govsemanticscholar.org

Trifluoromethoxylation: The trifluoromethoxy (OCF₃) group is another important fluorinated functional group in drug design. mdpi.com While direct trifluoromethoxylation of β-keto esters is less common, methods exist for the trifluoromethoxylation of various substrates, including phenols, alcohols, and heterocycles, using reagents like trifluoromethyl triflate or N-trifluoromethoxypyridinium salts. discoveroakwoodchemical.comrsc.org Recent advances have also utilized visible-light photoredox catalysis for trifluoromethoxylation reactions under mild conditions. mdpi.com

Table 2: Selected Functionalization Reactions of Fluorinated β-Keto Esters

| Reaction | Reagent/Catalyst | Product Type |

| Enantioselective Trifluoromethylation | Umemoto's reagent / Cu-boxmi catalyst | α-CF₃ β-ketoesters acs.org |

| Trifluoromethylthiolation | N-trifluoromethylthiodibenzenesulfonimide | Trifluoromethylthio-α,α-difluoroketones nih.govacs.org |

| Enantioselective Trifluoromethylthiolation | SCF₃ reagent / Quinine or PTC | Chiral α-SCF₃ β-ketoesters nih.govsemanticscholar.org |

Radical Functionalization Pathways and Cross-Coupling Reactions

Recent years have seen a surge in the development of radical-based methods for the functionalization of trifluoromethyl groups. rhhz.netrsc.org These reactions often proceed via single-electron transfer (SET) processes, enabling the formation of C-C and C-heteroatom bonds under mild conditions.

Radical Functionalization: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from various precursors. lookchem.comnih.gov These radicals can then participate in a variety of transformations. For instance, the photocatalytic trifluoromethylation of silyl enol ethers derived from ketones is a known process. elsevierpure.com Furthermore, β-trifluoromethylated ketones can be synthesized from propargylic alcohols via a photoredox-catalyzed radical process. lookchem.com Another approach involves the three-component coupling of aroyl fluorides, styrenes, and a trifluoromethyl source, facilitated by cooperative photoredox and N-heterocyclic carbene (NHC) catalysis, to produce β-trifluoromethylated alkyl aryl ketones. nih.gov

Cross-Coupling Reactions: While direct cross-coupling reactions involving the C-F bonds of a trifluoromethyl group are challenging, defluorinative functionalization pathways offer an alternative. These reactions involve the cleavage of one or more C-F bonds and the concurrent formation of a new bond. rhhz.netrsc.org Radical intermediates play a key role in many of these transformations. rhhz.net

Reactivity of the Benzoyl Moiety

The benzoyl moiety in this compound is characterized by an aromatic ring substituted with two significant electron-withdrawing groups: the trifluoromethyl group (-CF3) and the acyl group of the pyruvate (B1213749) chain. This electronic profile dictates the reactivity of both the aromatic ring and the exocyclic carbonyl group.

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is significantly influenced by the deactivating nature of its substituents. Both the trifluoromethyl group and the benzoyl group are powerful electron-withdrawing groups, which decrease the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles than benzene. youtube.comstackexchange.com This deactivation occurs through both inductive and resonance effects, which pull electron density from the π-system of the ring. stackexchange.comlibretexts.org

The general mechanism for EAS involves an initial attack by the aromatic π-electrons on an electrophile (E+), forming a cationic cyclohexadienyl intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com A subsequent rapid deprotonation restores aromaticity, resulting in the substitution product. wikipedia.orgmasterorganicchemistry.com

In terms of regioselectivity, both the trifluoromethyl and the acyl substituents are meta-directing groups. libretexts.org They deactivate the ortho and para positions more than the meta position by placing a partial positive charge at these positions through resonance. libretexts.org Consequently, electrophilic attack will preferentially occur at the carbon atoms meta to both substituents. Given the substitution pattern of this compound (1-acyl, 3-trifluoromethyl), incoming electrophiles will be directed to the 5-position, and to a lesser extent, the 4- and 6-positions, which are meta to one group and ortho/para to the other.

A typical example of an EAS reaction is nitration, which is carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the aromatic ring. wikipedia.org For this compound, this reaction is expected to yield primarily the 5-nitro derivative.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Effect on Reactivity | Directing Influence |

| -C(O)R (Benzoyl) | Electron-withdrawing | Deactivating | Meta |

| -CF₃ (Trifluoromethyl) | Electron-withdrawing | Deactivating | Meta |

The benzoyl carbonyl group is an electrophilic center susceptible to nucleophilic attack. Its reactivity is modulated by the electronic environment of the molecule. Electron-withdrawing groups on the phenyl ring can destabilize the ground state of the carbonyl compound, which can lead to an increase in reactivity. nih.govresearchgate.net Transformations of this group are crucial for molecular diversification.

Common transformations include:

Reduction: The benzoyl carbonyl can be reduced to a secondary alcohol (a benzylic alcohol) using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is critical to achieve chemoselectivity, given the presence of other reducible carbonyls (the pyruvate keto and ester groups) in the molecule.

Nucleophilic Addition: Organometallic reagents, such as Grignard (R-MgBr) or organolithium (R-Li) reagents, can add to the carbonyl carbon to form a tertiary alcohol after acidic workup. These reactions must be carefully controlled to avoid side reactions with the other electrophilic centers in the molecule. researchgate.net

Wittig Reaction: The benzoyl carbonyl can be converted into an alkene through a reaction with a phosphorus ylide (a Wittig reagent). This allows for the formation of a new carbon-carbon double bond at the benzylic position.

The presence of multiple carbonyl groups in this compound presents a challenge for chemoselectivity. The relative reactivity of aldehydes, ketones, and esters generally follows the order: aldehydes > ketones > esters. allstudiesjournal.com Therefore, the benzoyl ketone is expected to be more reactive towards nucleophiles than the methyl ester group, but its reactivity relative to the pyruvate's α-keto group will depend on steric and electronic factors. libretexts.org

Advanced Catalytic Transformations of this compound

Catalysis offers powerful methods for transforming complex molecules like this compound with high levels of control and efficiency. Asymmetric and selective catalysis are particularly important for synthesizing chiral, biologically active compounds.

Asymmetric catalysis is instrumental in producing enantiomerically enriched compounds from prochiral substrates. For substrates like this compound, the pyruvate carbonyl group is a prime target for asymmetric nucleophilic additions, leading to the creation of a chiral α-trifluoromethylated tertiary alcohol.

A notable example is the copper-catalyzed asymmetric methylation of fluoroalkylated pyruvates using dimethylzinc (B1204448) (Me₂Zn) as the methylating agent. nih.gov This reaction employs a chiral phosphine (B1218219) ligand to induce stereoselectivity. The choice of the ligand is critical, as its axial backbone and the substituents on the phosphorus atoms significantly influence the enantioselectivity of the reaction. nih.gov By forming a chiral complex with the copper salt, the ligand creates a chiral environment that directs the approach of the nucleophile to one face of the pyruvate carbonyl, resulting in one enantiomer of the product being formed preferentially.

Table 2: Representative Ligands in Copper-Catalyzed Asymmetric Methylation of Fluoroalkylated Pyruvates

| Ligand | Catalyst System | Yield | Enantiomeric Excess (ee) |

| (R)-BINAP | CuTC | Moderate | Low |

| (R)-MeO-BIPHEP | CuTC | High | Moderate |

| (R)-SEGPHOS | CuTC | High | Low |

| (R)-BTFM-Garphos | CuTC | High | High |

Data based on studies of similar fluoroalkylated pyruvates. nih.gov

This methodology provides an efficient route to chiral α-trifluoromethylated tertiary alcohols, which are valuable building blocks in medicinal chemistry. nih.gov

Achieving selectivity is a central challenge in the catalysis of multifunctional molecules.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the asymmetric methylation of this compound, the reaction chemoselectively targets the pyruvate keto group over the benzoyl keto group and the ester carbonyl. This selectivity arises from the specific activation of the pyruvate moiety by the catalyst system.

Regioselectivity , or the control of reaction position, is paramount in reactions like electrophilic aromatic substitution, as discussed in section 3.3.1, where catalysts can be used to enhance the inherent directing effects of the substituents.

Stereoselectivity involves controlling the spatial orientation of the products. The copper-catalyzed methylation is highly enantioselective, an example of stereoselectivity where a chiral catalyst generates a chiral product. nih.gov

The development of cooperative catalytic systems, where a transition metal catalyst and an organocatalyst (like a Lewis base) work in tandem, offers a sophisticated strategy for achieving high levels of selectivity. rsc.org Such systems can activate both the electrophile and the nucleophile simultaneously, leading to highly controlled and efficient bond formation. rsc.org

Mechanistic Elucidation Studies

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. Mechanistic studies often involve a combination of experimental techniques (kinetic analysis, characterization of intermediates) and computational methods like Density Functional Theory (DFT).

For electrophilic aromatic substitution, the mechanism is well-established and proceeds through a cationic Wheland intermediate. wikipedia.org The stability of this intermediate determines the rate and regioselectivity of the reaction. For deactivated rings, the energy barrier to form this intermediate is higher, slowing the reaction rate. masterorganicchemistry.com

In copper-catalyzed asymmetric transformations, the mechanism is more complex. For the asymmetric methylation of pyruvates, a plausible catalytic cycle involves:

Formation of an active chiral copper(I) complex with the phosphine ligand.

Transmetalation with dimethylzinc to generate a chiral copper-methyl species.

Coordination of the pyruvate substrate to the copper center, likely through the α-keto carbonyl oxygen.

Intramolecular transfer of the methyl group to the carbonyl carbon. This nucleophilic addition is the stereodetermining step, where the chiral ligand environment dictates the facial selectivity.

Release of the copper alkoxide product and regeneration of the catalyst.

DFT studies on similar copper-catalyzed asymmetric reactions have shown that non-covalent interactions between the substrate and the chiral ligand-metal complex play a key role in achieving high stereoselectivity. rsc.org Mechanistic investigations of copper-catalyzed hydroboration have identified key catalytic intermediates, such as ligated copper(I) hydride and alkylcopper(I) species, and have determined the turnover-limiting steps of the catalytic cycle. berkeley.edu These insights provide a framework for understanding related copper-catalyzed additions.

Reaction Pathway Analysis (e.g., Transition State Theory, Reaction Coordinates)

The analysis of reaction pathways for this compound primarily involves understanding its tautomeric forms and how they influence reactivity in subsequent transformations, such as heterocyclization reactions. mdpi.com Like other 1,3-dicarbonyl compounds, it exists in a dynamic equilibrium between its triketo form and various enol tautomers. The enol forms, stabilized by intramolecular hydrogen bonding, are often the more stable and reactive species.

Tautomerism and Reactivity: The presence of the electron-withdrawing 3-trifluoromethylbenzoyl group significantly influences the acidity of the methylene protons and the stability of the resulting enolates. The most stable tautomer is typically the chelated enol, where a hydrogen bond forms a six-membered ring, enhancing stability. This tautomerism is a critical aspect of its reaction coordinate, as the enolic hydroxyl group can act as a nucleophile, while the carbonyl carbons remain electrophilic centers.

Reaction Pathways in Heterocyclization: A common reaction pathway for β-triketones is condensation with binucleophiles to form heterocyclic systems. For instance, in reactions with hydrazines, the pathway proceeds via nucleophilic attack of the hydrazine (B178648) on one of the carbonyl carbons. mdpi.com

The reaction coordinate can be described as follows:

Nucleophilic Attack: The reaction initiates with the attack of a hydrazine nitrogen atom on one of the electrophilic keto carbons of the this compound.

Transition State 1: A tetrahedral intermediate is formed, representing the first transition state on the potential energy surface. wikipedia.org

Dehydration: This intermediate subsequently loses a molecule of water to form a hydrazone.

Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion.

Transition State 2: A second transition state is reached as a five-membered ring is formed. libretexts.org

Final Product: Subsequent dehydration leads to the formation of a stable pyrazole (B372694) ring.

Kinetic Studies and Isotope Effects

Detailed kinetic studies, which measure reaction rates under various conditions (e.g., temperature, concentration, catalyst), provide quantitative data on the reaction mechanism. For this compound, such studies would be invaluable for elucidating the rate-determining step in its various transformations. For example, in the heterocyclization pathway described above, kinetic analysis could determine whether the initial nucleophilic attack or the subsequent dehydration is the slower, rate-limiting step.

However, specific, publicly available kinetic data such as rate constants and activation energies for reactions involving this compound are not extensively documented in the scientific literature.

Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events involving a specific atom in the rate-determining step. This is achieved by comparing the reaction rate of a substrate with that of its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For reactions involving this compound, a deuterium (B1214612) labeling study could provide insight into proton transfer steps. For instance, if the deprotonation of the α-carbon to form the enolate is the rate-determining step in a base-catalyzed reaction, a significant primary KIE would be expected.

Despite their utility, specific experimental studies on the kinetic isotope effects for reactions of this compound are not readily found in published research. Such investigations would offer deeper mechanistic insights into its reactivity.

Theoretical and Computational Chemistry Approaches (e.g., DFT Calculations)

In the absence of extensive experimental kinetic data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for investigating the reactivity and mechanisms of molecules like this compound. nih.gov DFT calculations can model molecular structures, determine the relative stability of isomers and tautomers, and map out entire reaction pathways, including the structures and energies of transition states. nih.govnih.gov

Applications of DFT:

Tautomer Stability: DFT can be used to calculate the relative energies of the different keto-enol tautomers of this compound. These calculations typically show that the intramolecularly hydrogen-bonded enol forms are significantly more stable than the all-keto form, confirming their prevalence in solution.

Reaction Coordinate Mapping: Computational chemists can model the entire reaction coordinate for processes like cyclization. nih.gov This involves locating the transition state structures connecting reactants, intermediates, and products on the potential energy surface. The calculated activation energy (the energy difference between the reactants and the transition state) can then be used to predict reaction rates. youtube.com

Analysis of Reactivity: Molecular orbital calculations, such as identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can pinpoint the nucleophilic and electrophilic sites within the molecule. nih.gov For this compound, the HOMO is typically located on the enolate system, while the LUMOs are centered on the carbonyl carbons, consistent with their observed reactivity.

The table below presents hypothetical, yet representative, data from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) on the relative stability of the main tautomers of a β-triketone system like this compound.

| Tautomer/Conformer | Computational Method | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Chelated Diketo-Enol | DFT (B3LYP/6-31G(d)) | 0.00 | Reference structure; stabilized by intramolecular H-bond. |

| Triketo | DFT (B3LYP/6-31G(d)) | +8.5 | Higher energy due to steric strain and lack of H-bond stabilization. |

| Dienol | DFT (B3LYP/6-31G(d)) | +4.2 | Less stable than the chelated enol form. |

These computational approaches provide deep mechanistic insights that complement experimental observations, guiding the synthesis of complex molecules derived from this compound. mdpi.com

Applications in Complex Molecule Synthesis

Methyl 3-trifluoromethylbenzoylpyruvate as a Versatile Synthetic Building Block

The strategic placement of functional groups in this compound allows for its participation in a wide array of chemical transformations, leading to the formation of diverse and complex molecules.

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. This compound can be employed in asymmetric synthesis to create chiral scaffolds and introduce stereogenic centers with high levels of control. While specific examples detailing the direct use of this compound in asymmetric magnesium-catalyzed reactions for chiral scaffold synthesis are not extensively documented in publicly available literature, the principles of such transformations are well-established. researchgate.netnih.gov Asymmetric catalysis provides a powerful strategy for the synthesis of important chiral motifs present in natural products and classic chiral ligands. researchgate.net The development of novel chiral catalysts and synthetic methodologies continues to expand the toolbox for creating complex chiral molecules. nih.govrsc.orgmdpi.com

Fluorine-containing heterocycles are of immense interest in medicinal chemistry due to the often-beneficial effects of fluorine on a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.com this compound is a valuable precursor for the synthesis of a variety of trifluoromethyl-containing heterocyclic systems. rsc.org The dicarbonyl functionality of the pyruvate (B1213749) moiety allows for condensation reactions with various dinucleophiles to form a range of heterocyclic rings. For instance, reactions with hydrazines can yield pyrazoles, while reactions with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensations with amidines or guanidines can produce pyrimidines. The trifluoromethyl group is retained in the final heterocyclic product, providing a straightforward route to these important classes of compounds. The synthesis of new 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines has been reported, showcasing the utility of trifluoromethylated building blocks in constructing complex heterocyclic systems. nih.gov

The following table summarizes the types of fluorine-containing heterocycles that can be potentially synthesized from precursors like this compound:

| Reactant | Resulting Heterocycle |

| Hydrazines | Pyrazoles |

| Hydroxylamine | Isoxazoles |

| Amidines/Guanidines | Pyrimidines |

| Dinucleophilic sulfur reagents | Thiophenes and other S-heterocycles |

Trifluoromethyl ketones and their corresponding reduction products, trifluoromethyl alcohols, are crucial intermediates in the synthesis of many pharmaceuticals and agrochemicals. organic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.netresearchgate.net While direct transformations of this compound to simpler trifluoromethyl ketones or alcohols are not the primary application, its core structure is representative of the broader class of compounds that can be accessed. Methodologies for the synthesis of trifluoromethyl ketones often involve the trifluoromethylation of esters or carboxylic acids. organic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net For example, a straightforward method for the formation of trifluoromethyl ketones from readily available methyl esters has been developed using fluoroform (HCF3). nih.govresearchgate.net

Similarly, the synthesis of trifluoromethyl alcohols can be achieved through various synthetic routes. These advanced intermediates are then used in subsequent steps to build more complex molecular architectures.

The incorporation of trifluoromethyl groups into carbohydrate structures can significantly impact their biological activity. While the direct application of this compound as a precursor for trifluoromethyl-substituted sugars is not extensively reported, the synthesis of such sugar analogues is an area of active research. The development of synthetic methods to access these modified carbohydrates is crucial for exploring their potential as enzyme inhibitors or therapeutic agents.

Role in Asymmetric Synthesis of Advanced Intermediates

The ability to control the three-dimensional arrangement of atoms in a molecule is critical in the synthesis of complex targets. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often essential for its desired biological activity.

Diastereoselective reactions are a key component of asymmetric synthesis, allowing for the selective formation of one diastereomer over others. While specific research detailing diastereoselective transformations involving this compound is limited in the public domain, the principles of stereoselective synthesis are broadly applicable. rsc.org The inherent chirality of starting materials or the use of chiral catalysts can influence the stereochemical outcome of reactions, leading to the desired diastereomer of a complex molecule. The development of convergent strategies for the stereoselective synthesis of complex natural products often relies on a series of highly selective transformations to construct multiple stereocenters with precision. rsc.org

Absence of Direct Evidence in Scientific Literature Precludes Detailed Analysis of this compound in Specialized Synthesis Applications

Despite a thorough review of available scientific literature, there is a notable lack of specific documented applications for the chemical compound this compound in the distinct fields of enantioselective synthesis and combinatorial library generation. While the broader classes of β-dicarbonyl compounds and molecules containing trifluoromethyl groups are extensively utilized in these areas, specific research detailing the role of this compound remains elusive. Consequently, a detailed discussion of its contributions to complex molecule synthesis, as outlined in the requested article structure, cannot be substantiated with direct evidence from current research.

The inherent structural features of this compound, specifically its β-dicarbonyl moiety and the presence of a trifluoromethyl group, theoretically suggest its potential as a versatile building block in organic synthesis. The trifluoromethyl group is known to significantly influence a molecule's steric and electronic properties, which can be exploited in asymmetric catalysis to achieve high levels of enantioselectivity. Similarly, the dicarbonyl functionality provides multiple reactive sites, a desirable characteristic for synthons used in the construction of diverse chemical libraries.

However, without specific studies focusing on this compound, any discussion regarding its application in enantioselective processes or its contribution to chemical diversity would be purely speculative. The scientific record does not currently provide the necessary data, such as detailed reaction conditions, catalyst systems, or the structural variety of resulting compound libraries, to construct an informative and scientifically accurate article on this particular compound within the requested framework.

Further research would be required to explore the potential of this compound in these advanced synthetic applications. Such studies would need to investigate its reactivity in various asymmetric transformations and its suitability as a scaffold for generating combinatorial libraries. Until such research is published, a comprehensive analysis of its specific roles in these areas of chemical synthesis cannot be provided.

Structural Characterization Methodologies and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the molecular structure, conformation, and dynamics. For Methyl 3-trifluoromethylbenzoylpyruvate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR spectroscopy reveals information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the enol proton, the methyl ester protons, and the enol-hydroxyl proton. The protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing benzoyl and trifluoromethyl groups. Their specific chemical shifts and coupling patterns (multiplicity) would confirm the 1,3-substitution pattern. The methyl group of the ester would likely appear as a sharp singlet further upfield (around δ 3.9-4.0 ppm). The compound's keto-enol tautomerism would be evident, with the enol form showing a characteristic vinyl proton signal (around δ 6.5-7.0 ppm) and a broad enolic hydroxyl proton.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.25 | s | Aromatic H (Position 2) |

| ~8.15 | d | Aromatic H (Position 6) |

| ~7.85 | d | Aromatic H (Position 4) |

| ~7.65 | t | Aromatic H (Position 5) |

| ~6.80 | s | Vinyl H (enol form) |

| ~3.95 | s | -OCH₃ (Methyl ester) |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is expected to show signals for the carbonyl carbons of the ketone and ester groups at the low-field end (δ 160-200 ppm). The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The methyl ester carbon would be observed around δ 52-55 ppm.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O (Ketone) |

| ~180.0 | C=O (Benzoyl) |

| ~164.0 | C=O (Ester) |

| ~135.0 | Aromatic C (Position 1) |

| ~132.0 | Aromatic C (Position 6) |

| ~131.0 (q, J ≈ 33 Hz) | Aromatic C (Position 3) |

| ~129.5 | Aromatic C (Position 5) |

| ~129.0 (q, J ≈ 4 Hz) | Aromatic C (Position 4) |

| ~126.0 (q, J ≈ 4 Hz) | Aromatic C (Position 2) |

| ~123.5 (q, J ≈ 272 Hz) | -CF₃ |

| ~98.0 | Vinyl C (enol form) |

| ~53.0 | -OCH₃ (Methyl ester) |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 NMR is highly specific for fluorine-containing compounds. Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is very sensitive. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no other fluorine atoms for it to couple with. The chemical shift for a trifluoromethyl group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. This single peak would be a definitive indicator of the presence of the CF₃ group.

Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and valuable information about its structure through analysis of its fragmentation patterns. For this compound (C₁₁H₇F₃O₄), the molecular weight is 260.17 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z corresponding to this value.

The fragmentation pattern would likely involve characteristic losses of small, stable fragments. Common fragmentation pathways would include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a peak at [M-31]⁺.

Loss of a carbonyl group (-CO), leading to a peak at [M-28]⁺.

Cleavage of the bond between the benzoyl group and the pyruvate (B1213749) moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its various functional groups.

Key expected absorption bands include:

Strong C=O stretching vibrations in the region of 1680-1750 cm⁻¹ for the ester and two ketone groups. The exact positions would be influenced by conjugation and the electronic effects of the substituents.

Strong C-F stretching bands, typically found in the 1100-1350 cm⁻¹ region, which are characteristic of the trifluoromethyl group.

Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

If the enol form is present in significant amounts, a broad O-H stretch would be observed around 3200-3600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1690 | Strong | C=O Stretch (Benzoyl) |

| ~1600, 1450 | Medium | Aromatic C=C Stretch |

| ~1320 | Strong | C-F Stretch |

| ~1130 | Strong | C-F Stretch |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and torsion angles.

This analysis would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state, including the planarity of the aromatic ring and the relative orientation of the pyruvate side chain. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. This level of detail is unattainable by other spectroscopic methods and provides the absolute structural proof of the compound. To date, no public crystal structure data for this specific compound has been reported.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com These methods, most notably Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for determining the enantiomeric purity and the absolute configuration of chiral compounds such as this compound.

Enantiomeric Purity Determination using Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. chromatographytoday.com Enantiomers, being non-superimposable mirror images, interact with circularly polarized light in an equal but opposite manner. acs.org This results in CD spectra that are mirror images of each other, with one enantiomer exhibiting a positive signal (Cotton effect) at a specific wavelength and the other a negative signal of equal magnitude at the same wavelength. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the opposing signals cancel each other out. chromatographytoday.com

This principle forms the basis for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample of this compound can be accurately determined. hindsinstruments.com High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) can be a particularly effective method, allowing for the simultaneous assay and enantiomeric purity determination without the need for a chiral stationary phase. creative-proteomics.comnih.gov

To illustrate this, the following interactive data table presents hypothetical CD data for mixtures of the (R)- and (S)-enantiomers of this compound at a specific wavelength.

| Enantiomeric Excess (% ee of R-enantiomer) | Molar Ellipticity (deg·cm²/dmol) |

| 100% | +50.0 |

| 75% | +37.5 |

| 50% | +25.0 |

| 25% | +12.5 |

| 0% (Racemate) | 0.0 |

| -25% (25% ee of S-enantiomer) | -12.5 |

| -50% (50% ee of S-enantiomer) | -25.0 |

| -75% (75% ee of S-enantiomer) | -37.5 |

| -100% (100% S-enantiomer) | -50.0 |

This data is illustrative and does not represent experimentally verified values for this compound.

Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms, or the absolute configuration, of a chiral molecule is crucial. Chiroptical methods provide a non-empirical means to achieve this.

Electronic Circular Dichroism (ECD) and the Exciton Chirality Method (ECM)

The ECD spectrum of a molecule can be used to determine its absolute configuration by comparing the experimentally obtained spectrum with one predicted by quantum-mechanical calculations. nih.gov If the experimental and calculated spectra match in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the molecule can be assigned. americanlaboratory.com

For molecules containing two or more chromophores, the Exciton Chirality Method (ECM) can be a powerful and rapid approach. nih.gov This method relies on the through-space interaction of the electric transition dipole moments of the chromophores, which generates a characteristic bisignate CD signal (a "couplet"). The sign of this couplet is directly related to the spatial orientation of the chromophores, and thus to the absolute configuration of the molecule. acs.org

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region, measuring the differential absorption of circularly polarized light during vibrational transitions. wikipedia.org VCD is a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution, and it does not require the presence of a UV-Vis chromophore. acs.org The process involves measuring the experimental VCD spectrum of the compound and comparing it to the spectrum predicted for a specific enantiomer using ab initio or Density Functional Theory (DFT) calculations. nih.govnih.gov A match between the experimental and calculated spectra allows for a definitive assignment of the absolute configuration. rsc.org

The following table provides a hypothetical representation of key CD spectral data that would be used in the determination of the absolute configuration of an enantiomer of this compound.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Type of Cotton Effect |

| 320 | +15.2 | Positive |

| 285 | -9.8 | Negative |

| 250 | +22.5 | Positive |

This data is illustrative and does not represent experimentally verified values for this compound.

Derivatives, Analogues, and Structure Reactivity Relationships

Design and Synthesis of Functionalized Derivatives of Methyl 3-trifluoromethylbenzoylpyruvate

The synthesis of functionalized derivatives of this compound often involves the reaction of its parent compound, ethyl 4,4,4-trifluoro-1-(aryl)-1,3-dioxobutanoates, with various binucleophiles. For instance, reacting these precursors with hydrazine (B178648) hydrate (B1144303) can yield pyrazole (B372694) derivatives. Similarly, reactions with hydroxylamine (B1172632) hydrochloride lead to the formation of isoxazole (B147169) derivatives, and the use of malononitrile (B47326) can produce pyridine (B92270) derivatives.

Another approach involves the reaction of ethyl 4,4,4-trifluoro-2,3-dioxobutanoate with ortho-phenylenediamine, which results in the formation of quinoxaline (B1680401) derivatives. These synthetic strategies highlight the versatility of the benzoylpyruvate scaffold in accessing a diverse range of heterocyclic compounds. The trifluoromethyl group plays a significant role in these transformations, influencing the reactivity of the dicarbonyl moiety and the stability of the resulting products.

A variety of synthetic routes are employed to create precursors for these derivatives. For example, 3-(Trifluoromethyl)benzoic acid can be synthesized from 3-(Trifluoromethyl)aniline and sodium nitrite. This acid can then be converted to 3-(Trifluoromethyl)benzoyl chloride using thionyl chloride.

Exploration of Trifluoromethylbenzoylpyruvate Esters with Varied Alkyl and Aryl Substituents

The core structure of trifluoromethylbenzoylpyruvate can be modified by varying the ester group and the substituents on the aromatic ring. These modifications significantly impact the electronic and steric properties of the molecule, thereby influencing its reactivity and the properties of its derivatives.

For instance, the Claisen condensation of 2-acetylthiophene (B1664040) with ethyl trifluoroacetate (B77799) is a common method for synthesizing related structures like 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione. Similarly, the synthesis of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (B41962) starts from 4-chloroacetophenone and ethyl trifluoroacetate. These examples demonstrate how different aryl groups can be incorporated into the basic structure.

The following table summarizes the synthesis of various acetophenone (B1666503) precursors, which are key building blocks for introducing different aryl substituents:

| Precursor | Starting Materials | Reagents |

| 3-Trifluoromethyl-acetophenone | 1-Bromo-3-(trifluoromethyl)benzene and Ethyl acetate | |

| 3'-(Trifluoromethyl)propiophenone | 1-Bromo-3-(trifluoromethyl)benzene and Propanoyl chloride | |

| 4-(Trifluoromethyl)acetophenone | 1-bromo-4-(trifluoromethyl)benzene and ethyl acetate | Sodium ethoxide |

The synthesis of these precursors often involves multiple steps. For example, the creation of 3-(Trifluoromethyl)aniline, a key starting material, can be achieved from 1-Nitro-3-(trifluoromethyl)benzene and iron. This nitro compound is, in turn, synthesized from 3-(Trifluoromethyl)aniline and nitric acid.

Structure-Reactivity and Structure-Selectivity Correlations in its Transformations

The presence of the trifluoromethyl group is a key determinant of the reactivity of this compound and its analogues. This electron-withdrawing group enhances the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. This is a crucial factor in the cyclization reactions used to form various heterocyclic derivatives.

The regioselectivity of these reactions is also influenced by the substituents on the aryl ring. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the reactivity of the carbonyl groups, directing the cyclization to proceed in a specific manner. This allows for the controlled synthesis of different isomers.

Stereochemical Aspects of Derivatives and Their Impact on Reactivity

When the derivatives of this compound contain stereocenters, their stereochemistry can have a profound impact on their reactivity and biological activity. The spatial arrangement of substituents can influence how the molecule interacts with other reagents or biological targets.

For example, in reactions involving chiral catalysts, it is possible to achieve enantioselective synthesis of specific stereoisomers. The trifluoromethyl group can play a role in directing the stereochemical outcome of these reactions due to its steric bulk and electronic properties. Further research into the stereochemical aspects of these derivatives is an active area of investigation, with potential applications in asymmetric synthesis and medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future of chemical synthesis is intrinsically linked to the development of methodologies that are not only efficient but also environmentally benign. For a compound like Methyl 3-trifluoromethylbenzoylpyruvate, future research will likely focus on synthetic strategies that align with the principles of green chemistry.

Another key area of development is the exploration of biocatalysis . Enzymes offer unparalleled selectivity and can operate under mild reaction conditions, reducing the energy consumption and waste generation associated with traditional chemical processes. rsc.org Future research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound. A robust biocatalyst could offer a highly sustainable and efficient route to this valuable compound. rsc.org

The principles of Green Toxicology are also expected to play a more significant role in the design of synthetic routes. This involves the early-stage assessment of the environmental and human health impacts of all chemicals used in a synthesis, aiming to select less harmful materials and reduce waste. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and integration of downstream processes. europa.euresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, and use of renewable resources. rsc.org |

| Green Solvents | Reduced environmental impact and improved worker safety. |

| Solvent-free Reactions | Elimination of solvent waste, simplified workup, and potential for increased reaction rates. rsc.org |

Advancements in Catalytic Systems for Selective Transformations

The trifluoromethyl group and the dicarbonyl functionality of this compound make it an interesting substrate for a variety of chemical transformations. Future research will undoubtedly focus on the development of advanced catalytic systems to control the selectivity of these reactions.

Photoredox catalysis , which utilizes visible light to initiate single-electron transfer processes, has emerged as a powerful tool in organic synthesis. mdpi.com This methodology allows for the activation of substrates under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. mst.edumst.edu For this compound, photoredox catalysis could be employed for novel C-H functionalization, cross-coupling reactions, or the generation of radical intermediates for subsequent transformations. researchgate.netresearchgate.net

The development of novel asymmetric catalytic systems will be crucial for accessing enantiomerically pure derivatives of this compound. Chiral catalysts, including organocatalysts and metal complexes with chiral ligands, can be designed to control the stereochemical outcome of reactions, which is particularly important for applications in medicinal chemistry. nih.govscispace.com Future work could involve the design of catalysts that can selectively functionalize one of the carbonyl groups or participate in asymmetric cycloaddition reactions.

| Catalytic System | Potential Application for this compound |

| Photoredox Catalysis | C-H functionalization, trifluoromethylation/detrifluoromethylation, and generation of novel radical intermediates. mdpi.commst.edumst.edu |

| Asymmetric Organocatalysis | Enantioselective alkylation, aldol, and Michael addition reactions. |

| Transition Metal Catalysis | Cross-coupling reactions, asymmetric hydrogenation, and cycloadditions. |

| Biocatalysis | Enantioselective reductions, oxidations, and hydrolysis. |

Expanding the Scope of Synthetic Utility in Complex Molecule Synthesis

This compound is a versatile building block that can be used to construct more complex molecular architectures. sigmaaldrich.comnih.gov Future research will focus on expanding its synthetic utility in the synthesis of natural products and other biologically active molecules. mdpi.comfindaphd.comresearchgate.net

One area of significant potential is its use in multicomponent reactions (MCRs) . MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical manner. nih.govst-andrews.ac.ukresearchgate.net The reactive dicarbonyl moiety of this compound makes it an ideal candidate for participation in various MCRs, allowing for the rapid generation of diverse libraries of complex molecules for biological screening. nih.gov

Furthermore, the strategic derivatization of this compound can lead to a wide range of intermediates for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The trifluoromethyl group can impart unique properties to these molecules, such as increased metabolic stability and lipophilicity.

| Reaction Type | Potential Outcome with this compound |

| Multicomponent Reactions | Rapid synthesis of diverse and complex heterocyclic scaffolds. nih.govnih.gov |

| Cycloaddition Reactions | Construction of carbocyclic and heterocyclic ring systems. |

| Tandem Reactions | Efficient formation of multiple bonds and stereocenters in a single operation. |

| Natural Product Synthesis | Use as a key building block for the total synthesis of complex natural products. mdpi.comfindaphd.com |

Advanced Computational Modeling for Predictive Reactivity and Mechanism Design

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a crucial role in predicting its reactivity and guiding the design of new reactions and catalysts.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reaction mechanisms, and selectivity of reactions involving this compound. nih.govresearchgate.netsemanticscholar.org By modeling transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that control reactivity and use this knowledge to optimize reaction conditions and design more efficient synthetic routes.

The application of machine learning (ML) is another rapidly emerging area in chemistry. nih.govmit.edu ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic pathways. nih.govresearchgate.net In the context of this compound, ML could be used to predict its reactivity with a wide range of reagents and catalysts, accelerating the discovery of new transformations and applications.

| Computational Tool | Application to this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity and stereoselectivity, and catalyst design. nih.govresearchgate.net |

| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction conditions, and retrosynthetic analysis. nih.govmit.edunih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulation of enzyme-substrate interactions for biocatalyst design and understanding solvent effects. |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl 3-trifluoromethylbenzoylpyruvate, and how can reaction efficiency be validated?

- Methodological Answer:

- Begin with coupling reactions (e.g., nucleophilic substitution between methyl pyruvate derivatives and 3-trifluoromethylbenzoyl chloride). Use catalysts like DMAP to enhance acyl transfer efficiency.

- Monitor reaction progress via HPLC or TLC , and confirm purity using 1H/19F NMR to detect trifluoromethyl group integration .

- Optimize solvent systems (e.g., anhydrous DMF or THF) to minimize side reactions. Validate yield through gravimetric analysis and comparative spectroscopy with reference compounds .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- 1H/19F NMR : Confirm proton environments and fluorine coupling patterns. For example, the trifluoromethyl group (-CF₃) shows a distinct singlet in 19F NMR.

- FT-IR : Verify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Melting Point Analysis : Compare observed values with literature data for analogous trifluoromethyl-containing compounds (e.g., 287.5–293.5°C for related structures) .

Q. What precautions are essential when handling this compound in laboratory settings?

- Methodological Answer:

- Use nitrile gloves and chemical safety goggles to prevent skin/eye contact. Inspect gloves for integrity before use .

- Work in a fume hood to avoid inhalation. Store the compound in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis.

- Dispose of waste via halogenated organic waste streams, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer:

- Standardize Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound variability.

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues, impurity profiles).

- Cross-Validate : Replicate key findings in independent labs using shared reference samples, as demonstrated in hypoglycemic agent studies .

Q. What methodologies are effective in elucidating the metabolic pathways of this compound in preclinical models?

- Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Radiolabeling : Synthesize a 14C-labeled analog to track metabolic fate in excretion studies.

- Computational Modeling : Use tools like MetaSite to predict Phase I/II metabolism, focusing on ester hydrolysis and trifluoromethyl stability .

Q. How to design a stability study for this compound under varying pH and temperature conditions?

- Methodological Answer:

- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40–60°C for 48 hours. Monitor degradation via HPLC-UV and identify products with HRMS .

- Kinetic Analysis : Calculate degradation rate constants (k) and use Arrhenius equations to predict shelf-life.

- Stabilization Strategies : Test antioxidants (e.g., BHT) or lyophilization for long-term storage, referencing stability protocols for analogous benzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.